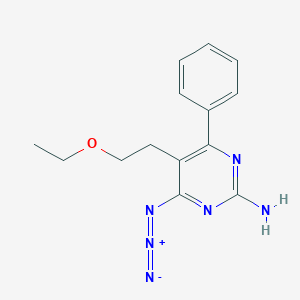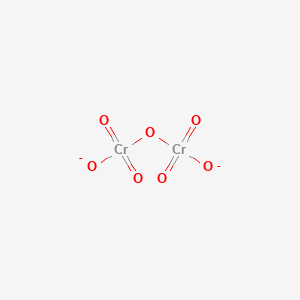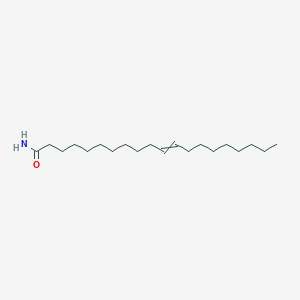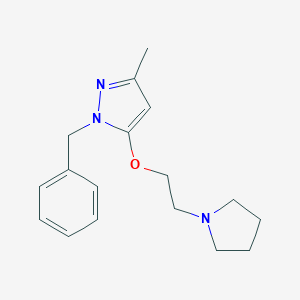
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a pyrazole-based compound that has been shown to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes and receptors. It has been suggested that Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- may modulate the activity of various signaling pathways, leading to its observed biological effects.
Efectos Bioquímicos Y Fisiológicos
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, modulate neurotransmitter release, and regulate immune system function. Additionally, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have a wide range of biological effects, making it a useful tool for studying various biological processes. However, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- also has some limitations. For example, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)-. One area of research could be to further elucidate its mechanism of action. Additionally, more research could be done to explore its potential applications in cancer research, neuroscience, and immunology. Furthermore, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- could be used as a starting point for developing new compounds with improved biological activity. Overall, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- is a promising compound that has the potential to be a useful tool for scientific research.
Métodos De Síntesis
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- can be synthesized using various methods, including the reaction of 1-benzyl-3-methyl-1H-pyrazole-5-carbaldehyde with 2-(1-pyrrolidinyl)ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The purity of the compound is confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been extensively researched for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, making it a useful tool for studying various biological processes. Some of the areas where Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been used include cancer research, neuroscience, and immunology.
Propiedades
Número CAS |
15090-08-1 |
|---|---|
Nombre del producto |
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- |
Fórmula molecular |
C17H23N3O |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
1-benzyl-3-methyl-5-(2-pyrrolidin-1-ylethoxy)pyrazole |
InChI |
InChI=1S/C17H23N3O/c1-15-13-17(21-12-11-19-9-5-6-10-19)20(18-15)14-16-7-3-2-4-8-16/h2-4,7-8,13H,5-6,9-12,14H2,1H3 |
Clave InChI |
NCCUXQRTRQHCGG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN2CCCC2)CC3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=C1)OCCN2CCCC2)CC3=CC=CC=C3 |
Otros números CAS |
15090-08-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



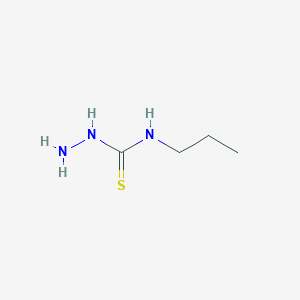
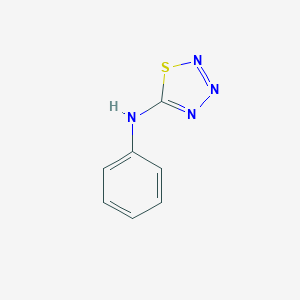
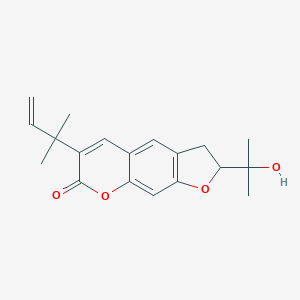
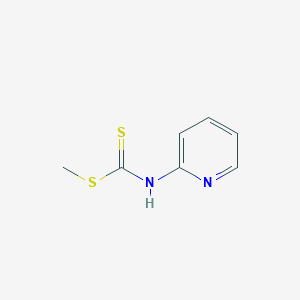

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)

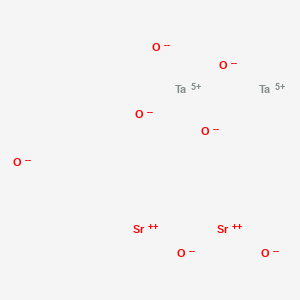
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
